molecular formula C9H7BrClN5O2S B12927321 5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 7356-33-4

5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12927321
CAS No.: 7356-33-4
M. Wt: 364.61 g/mol
InChI Key: CEQJPHHLURECQL-UHFFFAOYSA-N
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Description

5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms into the pyrimidine ring.

    Thioether Formation: Incorporation of the methylthio group.

    Amination: Attachment of the amino group to the pyrimidine ring.

    Cyclization: Formation of the pyrimidine-2,4(1H,3H)-dione structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methylthio group.

    Reduction: Reduction reactions could target the halogen atoms or the pyrimidine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione may have applications in several fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The molecular targets might include kinases, proteases, or DNA/RNA, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyrimidine: A simpler pyrimidine derivative with similar halogenation.

    6-Methylthio-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Contains the methylthio and dione functionalities.

    4-Amino-5-bromopyrimidine: Shares the amino and bromine substituents.

Uniqueness

5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of halogenation, methylthio, and dione functionalities within a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to its simpler counterparts.

Properties

CAS No.

7356-33-4

Molecular Formula

C9H7BrClN5O2S

Molecular Weight

364.61 g/mol

IUPAC Name

5-[(5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H7BrClN5O2S/c1-19-9-14-5(11)4(10)6(15-9)13-3-2-12-8(18)16-7(3)17/h2H,1H3,(H,13,14,15)(H2,12,16,17,18)

InChI Key

CEQJPHHLURECQL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)Br)NC2=CNC(=O)NC2=O

Origin of Product

United States

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